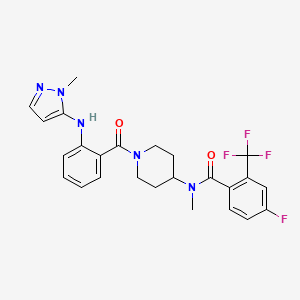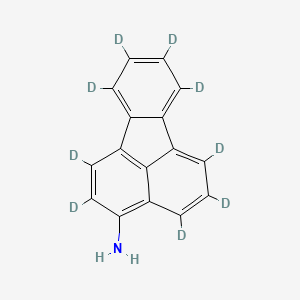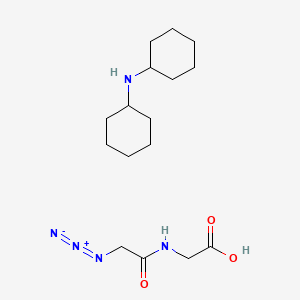
Smo-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smo-IN-2: is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including cell differentiation, proliferation, and tissue patterning. Dysregulation of the hedgehog signaling pathway has been implicated in several types of cancer, making this compound a valuable compound for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Smo-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an anthranilamide derivative, followed by various coupling and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Smo-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Smo-IN-2 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the hedgehog signaling pathway in various cancer cell lines, particularly medulloblastoma.
Drug Development: It serves as a lead compound for developing new anticancer drugs targeting the smoothened protein.
Biological Studies: Researchers use this compound to investigate the role of the hedgehog signaling pathway in cell differentiation and tissue patterning.
Industrial Applications: this compound is utilized in the development of diagnostic tools and therapeutic agents for cancer treatment.
Mechanism of Action
Smo-IN-2 exerts its effects by inhibiting the smoothened protein, a key component of the hedgehog signaling pathway. The inhibition of smoothened prevents the activation of downstream signaling molecules, such as the GLI family of transcription factors. This leads to the suppression of target gene expression involved in cell proliferation and survival. The molecular targets and pathways involved include the binding of this compound to the heptahelical bundle of smoothened, blocking its activity and preventing the transmission of hedgehog signals .
Comparison with Similar Compounds
Sonidegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.
Cyclopamine: A plant-derived steroidal alkaloid that inhibits smoothened by binding to its heptahelical bundle.
TAK-441: An orally active inhibitor of hedgehog signaling with potent antitumor activity.
Uniqueness of Smo-IN-2: this compound is unique due to its high potency and selectivity for the smoothened protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway with high specificity sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H25F4N5O2 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-fluoro-N-methyl-N-[1-[2-[(2-methylpyrazol-3-yl)amino]benzoyl]piperidin-4-yl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H25F4N5O2/c1-32(23(35)18-8-7-16(26)15-20(18)25(27,28)29)17-10-13-34(14-11-17)24(36)19-5-3-4-6-21(19)31-22-9-12-30-33(22)2/h3-9,12,15,17,31H,10-11,13-14H2,1-2H3 |
InChI Key |
DGYPDRAGFZNVOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC2=CC=CC=C2C(=O)N3CCC(CC3)N(C)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)





